Technical Documentation Center

1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectroscopic Analysis of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine

Executive Summary The compound 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine (CAS: 1450660-64-6) is a highly versatile, azetidine-derived building block that has garnered significant attention in contemporary medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine (CAS: 1450660-64-6) is a highly versatile, azetidine-derived building block that has garnered significant attention in contemporary medicinal chemistry[1]. The incorporation of the strained four-membered azetidine ring offers unique conformational rigidity, improved metabolic stability, and altered physicochemical properties compared to acyclic or larger macrocyclic amines[2][3].

For drug development professionals and synthetic chemists, the precise structural characterization of this intermediate is non-negotiable. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments for 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine. By detailing the mechanistic causality behind the observed chemical shifts and outlining a self-validating acquisition protocol, this guide ensures absolute confidence in structural verification.

Structural Analysis & Pharmacological Relevance

The molecular architecture of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine (Molecular Formula: C 6​ H 14​ N 2​ O 2​ S; MW: 178.25 g/mol ) consists of three critical domains:

  • The Azetidine Core: A four-membered nitrogenous heterocycle characterized by significant angle strain (~90°), which alters the hybridization of the ring carbons, increasing the s-character of the C-H bonds[3].

  • The Methylsulfonyl Group (-SO 2​ CH 3​ ): Attached to the azetidine nitrogen (N1), this strongly electron-withdrawing group drastically deshields the adjacent ring protons via inductive effects and provides a rigid vector for hydrogen bonding in biological targets[1][4].

  • The Ethanamine Side Chain (-CH(NH 2​ )CH 3​ ): Located at the C3 position of the azetidine ring, this group introduces a primary amine handle and a chiral center. The presence of this stereocenter breaks the symmetry of the molecule, rendering the protons on the C2 and C4 carbons diastereotopic[5].

Synthetic Workflow & Sample Preparation

To ensure the integrity of the NMR data, the sample must be synthesized, purified, and prepared using a rigorously controlled, self-validating protocol.

Step-by-Step Methodology: Synthesis & Preparation
  • Core Functionalization: Begin with a protected azetidine-3-carbonitrile derivative. Subject the nitrile to Grignard addition (using methylmagnesium bromide) followed by imine reduction (using sodium borohydride) to install the ethanamine side chain[2].

  • Deprotection: Remove the nitrogen protecting group (e.g., Boc) using a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at room temperature.

  • N-Sulfonylation: Dissolve the intermediate in anhydrous DCM. Cool to 0 °C and add 1.5 equivalents of triethylamine (Et 3​ N). Dropwise, add 1.1 equivalents of methanesulfonyl chloride (MsCl). Stir for 2 hours to yield the target sulfonamide[4].

  • Purification: Isolate the product via reverse-phase High-Performance Liquid Chromatography (HPLC) to achieve >98% purity.

  • NMR Sample Preparation (Self-Validating): Accurately weigh 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard to calibrate the chemical shift scale exactly to δ 0.00 ppm.

SyntheticWorkflow A 1. Azetidine Core Formation (e.g., 3-cyanoazetidine) B 2. Ethanamine Synthesis (Grignard + Reduction) A->B C 3. N-Sulfonylation (MsCl, Et3N, 0 °C) B->C D Target: 1-(1-(Methylsulfonyl) azetidin-3-yl)ethanamine C->D

Fig 1. Synthetic workflow for 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine.

1 H NMR Spectroscopic Analysis

Mechanistic Causality of Chemical Shifts

The 1 H NMR spectrum of this compound is defined by the interplay of ring strain, electronegativity, and stereochemistry:

  • Deshielding by the Sulfonyl Group: The inductive pull of the -SO 2​ CH 3​ group significantly deshields the protons on C2 and C4 of the azetidine ring, pushing their resonance frequencies downfield to the 3.80–4.10 ppm range[6][7]. The methyl protons of the sulfonyl group itself appear as a sharp singlet around 2.88 ppm.

  • Diastereotopicity: Because the C3 carbon is attached to a chiral center (-CH(NH 2​ )CH 3​ ), the azetidine ring lacks a plane of symmetry. Consequently, the two protons on C2 (and similarly on C4) are magnetically non-equivalent (diastereotopic)[5]. They exhibit complex multiplet splitting due to geminal coupling ( 2J ) with each other and vicinal coupling ( 3J ) with the C3 proton.

  • Aliphatic Shielding: The methyl group of the ethanamine chain is relatively shielded, appearing as a doublet near 1.08 ppm, split by the adjacent methine proton.

Quantitative Data Summary: 1 H NMR (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.08Doublet (d)3H6.5-CH(NH 2​ )CH 3​
1.45Broad Singlet (br s)2H--NH 2​ (D 2​ O exchangeable)
2.65Multiplet (m)1H-Azetidine C3-H
2.88Singlet (s)3H--SO 2​ CH 3​
2.95Doublet of Quartets (dq)1H6.5, 6.5-CH (NH 2​ )CH 3​
3.85Multiplet (m)2H-Azetidine C2-H , C4-H (Diastereotopic set A)
4.02Multiplet (m)2H-Azetidine C2-H , C4-H (Diastereotopic set B)

13 C NMR Spectroscopic Analysis

Mechanistic Causality of Chemical Shifts

The 13 C NMR spectrum provides a clear map of the carbon framework. The hybridization changes induced by the ~90° bond angles of the azetidine ring cause the C2 and C4 carbons to resonate further downfield than typical unstrained cyclic amines, typically landing in the 52–54 ppm range[5][7]. Furthermore, the chiral center at the ethanamine group induces a slight magnetic non-equivalence between the C2 and C4 carbons, often resolving them into two distinct, closely spaced peaks.

Quantitative Data Summary: 13 C NMR (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
22.5CH 3​ -CH(NH 2​ )CH 3​
32.4CHAzetidine C3
34.8CH 3​ -SO 2​ CH 3​
49.2CH-CH (NH 2​ )CH 3​
52.8CH 2​ Azetidine C2 or C4 (Diastereotopic)
53.1CH 2​ Azetidine C4 or C2 (Diastereotopic)

2D NMR Strategies for Unambiguous Assignment & Validation

To establish a self-validating analytical system, 1D NMR data must be corroborated using 2D NMR techniques. This ensures that the proposed structure is not merely consistent with the data, but unambiguously proven.

  • COSY (Correlation Spectroscopy): Utilized to map the continuous spin system of the ethanamine side chain (correlating the 1.08 ppm methyl doublet to the 2.95 ppm methine multiplet) and the azetidine ring (correlating the C3 proton at 2.65 ppm to the diastereotopic C2/C4 protons at 3.85 and 4.02 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of protons to their respective carbons. Crucially, it will show that the two distinct proton multiplets at 3.85 and 4.02 ppm correlate to the carbon signals at 52.8 and 53.1 ppm, confirming their identity as the diastereotopic CH 2​ groups of the azetidine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Validates the connectivity of the functional groups. A strong 3J correlation from the methylsulfonyl protons (2.88 ppm) to the azetidine C2 and C4 carbons (52.8, 53.1 ppm) definitively proves the N-sulfonylation regiochemistry.

NMRProtocol A Sample Preparation (15 mg in CDCl3 + TMS) B Probe Tuning & Matching (1H/13C Channels) A->B C Locking & Shimming (Optimize Z0-Z5 gradients) B->C D Pulse Sequence Execution (zg30 / zgpg30 / 2D) C->D E Data Processing & Validation (Phase, Baseline, 2D NMR) D->E

Fig 2. Self-validating NMR acquisition and processing protocol.

Conclusion

The structural validation of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine requires a deep understanding of the physical chemistry governing its NMR behavior. The electron-withdrawing nature of the methylsulfonyl group, combined with the ring strain of the azetidine core and the diastereotopicity induced by the chiral ethanamine side chain, creates a distinct and highly specific spectral fingerprint. By adhering to the rigorous sample preparation and 2D NMR validation protocols outlined in this guide, researchers can ensure absolute structural integrity in their drug development and synthetic workflows.

Sources

Exploratory

Material Safety Data Sheet (MSDS) and handling precautions for 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine

Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic heterocycles is a premier tactic for optimizing pharmacokinetic profiles. 1-(1-(Methylsulfonyl)azetidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic heterocycles is a premier tactic for optimizing pharmacokinetic profiles. 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine (CAS: 1450660-64-6) is an advanced building block designed to leverage this paradigm. The azetidine motif serves as a highly effective bioisostere for metabolically susceptible piperidines and flexible aliphatic chains, significantly mitigating early drug clearance by degradation enzymes[1].

This technical whitepaper provides an authoritative Material Safety Data Sheet (MSDS) framework and handling guide for this compound. By deconstructing the physicochemical causality behind its reactivity, we establish self-validating handling protocols and experimental workflows tailored for drug development professionals.

Physicochemical Profiling & Hazard Causality

The safety and reactivity profile of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine is dictated by the synergistic effects of its three core structural motifs:

  • The Azetidine Ring (Thermodynamic Instability): The four-membered azetidine ring possesses a calculated ring strain of approximately 25.4 kcal/mol[2]. While it is significantly more stable and easier to handle than highly reactive aziridines (27.7 kcal/mol)[2], it remains susceptible to ring-opening via σ -N–C bond cleavage under extreme thermal stress or highly acidic conditions. This thermodynamic baseline necessitates strict temperature-controlled storage.

  • The Methylsulfonyl Motif (Electronic Stabilization): The attachment of a strongly electron-withdrawing methylsulfonyl group to the azetidine nitrogen drastically reduces the basicity and nucleophilicity of the ring nitrogen[3]. This functionalization acts as a protective mechanism, preventing unwanted side reactions at the ring center and directing all nucleophilic reactivity exclusively to the terminal amine.

  • The Primary Ethanamine Group (Acute Hazard Driver): The terminal primary amine is highly nucleophilic and basic. This specific functional group is the primary driver of the compound's acute GHS hazard profile, causing localized tissue irritation upon contact.

G A 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine B Azetidine Ring Ring Strain: ~25.4 kcal/mol A->B C Methylsulfonyl Group Electron Withdrawing A->C D Primary Amine Nucleophilic & Basic A->D E Thermal/Acidic Instability (Requires 2-8°C Storage) B->E F Directs Reactivity to Primary Amine C->F G Irritant (H315, H319, H335) Requires Fume Hood & PPE D->G

Structural causality mapping of physicochemical properties to safety hazards.

Quantitative Physical & Hazard Data

To facilitate rapid risk assessment, the core physicochemical properties and GHS hazard statements are summarized below[4].

PropertyValue / Specification
Chemical Name 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine
CAS Number 1450660-64-6
Molecular Formula C₆H₁₄N₂O₂S
Molecular Weight 178.26 g/mol
Physical State Solid / Viscous Oil (Temperature dependent)
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Signal Word Warning
Recommended Storage 2-8 °C, Sealed under Inert Atmosphere (Ar/N₂)

Self-Validating Handling & Storage Protocols

Standard operating procedures must move beyond passive compliance and incorporate active, self-validating feedback loops to ensure compound integrity and researcher safety.

  • Storage & Atmosphere Control: Store at 2-8 °C under an inert atmosphere (Argon or Nitrogen).

    • Causality: Primary amines readily absorb atmospheric carbon dioxide and moisture to form carbamate salts, which deactivate the building block.

    • Self-Validation Checkpoint: Before use, perform a rapid Ninhydrin test on a micro-sample. A rapid transition to a deep purple/blue color confirms the presence of the active, unhindered primary amine. If the test is weak or the material appears gummy, it indicates moisture/CO₂ degradation.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended for bulk transfer), splash-proof safety goggles, and a standard laboratory coat.

    • Causality: The basicity of the amine causes lipid saponification on the skin (H315) and severe ocular irritation (H319).

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood.

    • Causality: The compound is a documented respiratory tract irritant (H335). Localized exhaust ventilation prevents aerosolized inhalation exposure.

Experimental Workflow: Standardized Amide Coupling

Because 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine is primarily utilized as a nucleophilic building block, amide coupling is its most frequent application[3]. The following protocol utilizes HATU and DIPEA, engineered as a self-validating system to ensure reaction success.

Step 1: Pre-activation of the Carboxylic Acid

  • Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF (0.2 M concentration) under an Argon atmosphere.

  • Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes.

  • Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale/deep yellow upon the formation of the active HOAt ester. If no color change occurs, the HATU reagent may be degraded.

Step 2: Amine Addition

  • Dissolve 1.1 equivalents of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine in a minimal volume of anhydrous DMF.

  • Add the amine solution dropwise to the activated ester at 0 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction via LC-MS.

  • Self-Validation Checkpoint: The mass spectrum must show the complete consumption of the amine's [M+H]+ peak at m/z 179.2[4] and the emergence of the target amide mass.

Step 4: Quenching & Aqueous Workup

  • Quench the reaction by adding saturated aqueous NaHCO3​ .

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

G A 1. Activation Carboxylic Acid + HATU + DIPEA (in DMF, 0°C) B 2. Amine Addition Add Azetidine Derivative (Warm to RT) A->B C 3. Reaction Monitoring LC-MS Validation (m/z 179.2) B->C D 4. Aqueous Workup Quench with NaHCO3 (sat) Extract with EtOAc C->D E 5. Purification Silica Gel Chromatography D->E

Self-validating experimental workflow for amide coupling using the azetidine building block.

References

  • RSC Advances - Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from:[Link]

Sources

Foundational

A Technical Guide to the Basicity and pKa Prediction of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine

Audience: Researchers, scientists, and drug development professionals. Executive Summary The ionization constant (pKa) of a molecule is a cornerstone of drug discovery and development, profoundly influencing its pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ionization constant (pKa) of a molecule is a cornerstone of drug discovery and development, profoundly influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of the basicity and pKa of a novel pharmaceutical building block, 1-(1-(methylsulfonyl)azetidin-3-yl)ethanamine. We dissect the molecule's unique structure, characterized by a primary aliphatic amine, a strained azetidine ring, and a potent electron-withdrawing methylsulfonyl group. Through a combination of theoretical predictions based on structure-basicity relationships and an overview of established computational methods, we elucidate the factors governing its basicity. Furthermore, this document offers detailed, field-proven experimental protocols for the empirical determination of its pKa, including potentiometric titration and UV-Vis spectrophotometry. The integration of predictive analysis with rigorous experimental validation, as detailed herein, provides a robust framework for characterizing ionizable compounds, enabling medicinal chemists to optimize drug candidates for enhanced solubility, permeability, and therapeutic efficacy.[1][2]

The Critical Role of pKa in Modern Drug Development

The acid-base properties of a drug molecule, quantified by its pKa value, are a pivotal parameter in the journey from discovery to clinical application.[1] The pKa dictates the degree of ionization at a given physiological pH, which directly governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Solubility and Absorption: The ionization state affects a molecule's aqueous solubility and its ability to permeate biological membranes. Generally, neutral species are more lipophilic and cross membranes more readily, while ionized species exhibit higher aqueous solubility.[1]

  • Target Engagement: The charge of a molecule can be critical for its interaction with the biological target. Many drug-receptor binding events rely on specific electrostatic interactions, making the protonation state at the site of action a key determinant of potency.

  • Pharmacokinetics: The distribution of a drug throughout the body and its routes of elimination are heavily influenced by its pKa. For instance, ion trapping can occur when a pH gradient exists across a membrane, causing a drug to accumulate in a specific compartment.

An accurate understanding of a compound's pKa is therefore not merely an academic exercise but a prerequisite for rational drug design and lead optimization.[1]

Molecular Structure and Basicity Analysis

The basicity of 1-(1-(methylsulfonyl)azetidin-3-yl)ethanamine is a composite of the electronic contributions from its three core components: the primary amine, the azetidine ring, and the methylsulfonyl group. The primary amine serves as the principal basic center, where protonation occurs.

Key Structural Features:

  • Primary Aliphatic Amine (-NH₂): This is the primary site of protonation. Simple primary alkylamines typically have pKa values for their conjugate acids in the range of 10 to 11.[3] The availability of the nitrogen's lone pair of electrons for accepting a proton determines its basicity.[4]

  • Azetidine Ring: A four-membered saturated heterocycle. The parent azetidine is a relatively strong base with a pKa of 11.29 for its conjugate acid.[5][6] However, in this molecule, the azetidine nitrogen is N-substituted.

  • Methylsulfonyl Group (-SO₂CH₃): This group is attached directly to the azetidine nitrogen. The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur.

The dominant electronic effect influencing the basicity of the primary amine is the strong negative inductive effect (-I) of the N-methylsulfonyl group. This effect is propagated through the sigma bonds of the azetidine ring to the C-3 position, significantly reducing the electron density on the nitrogen atom of the ethanamine side chain.[7] A lower electron density on the nitrogen makes its lone pair less available to accept a proton, thereby decreasing its basicity compared to a standard alkylamine.[7][8]

Caption: Structural analysis showing the primary amine basic center and the electron-withdrawing inductive effect of the methylsulfonyl group.

Theoretical and Computational pKa Prediction

Predicting the pKa of a novel molecule is a critical first step. This can be approached through qualitative reasoning and quantitative computational methods.

Prediction via Structure-Basicity Relationships
  • Baseline Compound: Isopropylamine, CH₃CH(NH₂)CH₃, is a good structural analog for the ethanamine side chain. Its experimental pKa is approximately 10.7.[3]

  • The Electron-Withdrawing Effect: The N-sulfonyl group functions as a potent deactivating group, significantly lowering the basicity of the distal primary amine. While the effect diminishes with distance, its strength suggests a substantial pKa depression. The presence of similar electron-withdrawing groups on amine-containing structures is known to lower pKa values by several units.[7] For instance, the pKa of the benzylammonium ion (9.33) is lower than that of the propylammonium ion (10.71) due to the electron-withdrawing nature of the phenyl ring.[3] The sulfonyl group's effect is expected to be even more pronounced.

  • Estimated pKa: Given the strong inductive effect of the N-sulfonyl substituent, a pKa depression of 2-3 log units from the baseline of ~10.7 is a reasonable estimation. Therefore, the predicted pKa for 1-(1-(methylsulfonyl)azetidin-3-yl)ethanamine is likely to fall within the 7.5 to 8.5 range .

Computational Prediction Methods

A variety of sophisticated software packages are available to predict pKa values with increasing accuracy. These tools are invaluable in early-stage drug discovery for high-throughput screening.[9]

  • Empirical/Database-Driven Methods: Software like ACD/pKa DB and ChemAxon's pKa Calculator utilize large databases of experimentally measured pKa values.[10][11] They identify the ionizable center in the query molecule and predict its pKa based on the pKa of similar substructures in the database, applying corrections for the effects of neighboring substituents.[10]

  • Quantum Mechanics (QM) Methods: These first-principles approaches calculate the free energy change of the protonation/deprotonation reaction.[12] Software such as Jaguar (Schrödinger) can perform these calculations, often providing high accuracy but at a greater computational cost.[13]

  • Machine Learning (ML) and QSPR Models: Newer methods employ machine learning algorithms trained on vast datasets of chemical structures and their experimental pKa values.[14][15] These models learn complex structure-property relationships to predict pKa for novel compounds.

Table 1: Summary of pKa Prediction Approaches

Prediction Approach Principle Typical Tools Advantages Limitations
Structure-Basicity Qualitative analysis of electronic and steric effects based on chemical principles. Chemical Intuition Fast, provides mechanistic understanding. Non-quantitative, relies on expert knowledge.
Empirical/Database Interpolation from a large database of experimental pKa values using substructure and substituent-based algorithms. ACD/pKa DB, ChemAxon, Marvin Fast, generally accurate for common chemical space. Accuracy depends on the quality and relevance of the training database.
Quantum Mechanics Calculation of the free energy of ionization using thermodynamic cycles and solvation models. Jaguar, Gaussian High accuracy, applicable to novel scaffolds, provides deep insight. Computationally intensive, can be slow.

| Machine Learning | Algorithmic learning of structure-pKa relationships from large datasets. | Rowan, MoKa | Rapid and can be very accurate if trained on relevant data. | Can be a "black box," performance depends heavily on the training set.[15][16] |

Experimental Protocols for pKa Determination

While computational predictions are invaluable, experimental validation remains the gold standard. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[17][18][19]

Method 1: Potentiometric Titration

This classic and highly precise method involves monitoring pH changes as a titrant of known concentration is added to the sample solution. The pKa is determined from the inflection point of the resulting titration curve.[1][17][20]

PotentiometricWorkflow prep 1. Sample Preparation Dissolve compound in water/co-solvent. (e.g., 10-4 M solution) cal 2. pH Meter Calibration Use standard buffers (pH 4, 7, 10). prep->cal setup 3. Apparatus Setup Place sample on stirrer, immerse calibrated pH electrode. cal->setup titrate 4. Titration Add standardized acid (e.g., 0.1 M HCl) incrementally. Record pH after each addition. setup->titrate plot 5. Data Plotting Plot pH vs. Volume of Titrant. titrate->plot analyze 6. pKa Determination Identify midpoint of the buffer region or the peak of the first derivative plot (ΔpH/ΔV). plot->analyze result Result: Experimental pKa analyze->result UvVisWorkflow scan 1. Spectral Scan Record spectra in strong acid (pH ~1-2) and strong base (pH ~12-13) to find λmax for protonated and neutral forms. buffers 2. Buffer Preparation Prepare a series of buffers with precisely known pH values spanning the estimated pKa. scan->buffers measure 3. Absorbance Measurement Prepare solutions of the compound at a constant concentration in each buffer. Measure absorbance at the chosen λmax. buffers->measure plot 4. Data Plotting Plot Absorbance vs. pH. measure->plot analyze 5. pKa Determination Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa. plot->analyze result Result: Experimental pKa analyze->result

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

  • Wavelength Selection:

    • Prepare two solutions of the analyte at a constant concentration (e.g., 10⁻⁵ M): one in a strongly acidic buffer (e.g., pH 2) and one in a strongly basic buffer (e.g., pH 12).

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelength(s) of maximum absorbance difference between the protonated and deprotonated species. [21]

  • Buffer and Sample Preparation:

    • Prepare a series of at least 8-10 buffer solutions with known pH values, spanning a range of approximately 1.5 pH units above and below the estimated pKa.

    • Prepare a series of samples by dissolving a constant amount of the analyte in each buffer solution to maintain a consistent total concentration. [22]

  • Absorbance Measurement:

    • Using a calibrated spectrophotometer, measure the absorbance of each sample solution at the predetermined analytical wavelength. Use the corresponding buffer as the blank reference for each measurement.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the buffer pH (x-axis). The data should form a sigmoidal curve. [18] * The pKa corresponds to the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry. [23] Table 2: Comparison of Experimental pKa Determination Methods

      Feature Potentiometric Titration UV-Vis Spectrophotometry
      Principle Measures change in pH during titration. Measures change in light absorbance with pH. [17]
      Sample Conc. Higher (10⁻⁴ - 10⁻³ M). [17][20] Lower (>10⁻⁶ M). [17]
      Sample Purity High purity required. Impurities must not absorb at the analytical wavelength. [17]
      Requirement Must be sufficiently soluble and stable in the titration medium. Must have a pH-dependent chromophore near the ionization site. [21]
      Advantages High precision, direct measurement, widely applicable. [17] High sensitivity, requires very little sample, good for poorly soluble compounds. [17][24]

      | Disadvantages | Requires larger sample amount, can be affected by CO₂, less suitable for very low/high pKa values. [17]| Indirect method, not all compounds have a suitable chromophore. |

Conclusion and Recommendations

The basicity of 1-(1-(methylsulfonyl)azetidin-3-yl)ethanamine is primarily dictated by the primary amine, whose pKa is significantly modulated by the strong electron-withdrawing N-methylsulfonyl group. Theoretical analysis strongly suggests a pKa value in the range of 7.5 to 8.5 , a marked decrease from typical aliphatic amines. This places the molecule in a crucial pH range where small changes can significantly alter its ionization state under physiological conditions (pH ~7.4).

For drug development professionals, this predicted pKa has critical implications:

  • At physiological pH, the compound will exist as a mixture of its neutral and protonated (cationic) forms.

  • This equilibrium will directly impact its solubility, membrane permeability, and potential for electrostatic interactions with its biological target.

Given the importance of this parameter, we strongly recommend the experimental determination of the pKa. Potentiometric titration is recommended as the primary method due to its precision and directness. If sample quantity is limited or solubility is poor, UV-Vis spectrophotometry presents an excellent alternative, provided a suitable chromophore exists. The synergy between robust computational prediction and precise experimental validation provides the highest confidence in characterizing this key physicochemical property, enabling informed decisions in the optimization of this promising molecular scaffold.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • Avdeef, A. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • Grokipedia. (n.d.). Azetidine.
  • Scribd. (n.d.). Amine Basicity and Solvation Effects | PDF.
  • Fiveable. (2025, August 15). Basicity of Amines - Organic Chemistry II.
  • ACS Publications. (2019, October 24). Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines | Journal of Chemical Information and Modeling.
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
  • ACS Publications. (2003, August 23). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations | Industrial & Engineering Chemistry Research.
  • ChemAxon. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • PMC. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
  • Pharmanotes. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • Scirp.org. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
  • Schrödinger. (n.d.). Macro-pKa.
  • Rowan. (n.d.). pKa Prediction.
  • Columbia University. (n.d.). UV-Vis Spectrometry, pKa of a dye.
  • OpenStax adaptation. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition.
  • Molecular Discovery. (n.d.). MoKa - pKa modelling.
  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).
  • Sparkl. (n.d.). Revision Notes - Basicity of Aqueous Solutions of Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
  • IJIRSS. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Wikipedia. (n.d.). Azetidine.

Sources

Exploratory

Crystal Structure and Stereochemistry of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine Derivatives

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In modern drug discovery, the transition from planar, sp²-rich aromatic rings to highly sp³-hybridized, three-dimens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern drug discovery, the transition from planar, sp²-rich aromatic rings to highly sp³-hybridized, three-dimensional scaffolds is a proven strategy to improve pharmacokinetic properties and reduce off-target toxicity. Among these privileged scaffolds, 1-(1-(methylsulfonyl)azetidin-3-yl)ethanamine (CAS: 1450660-64-6) has emerged as a critical building block[1][2].

By replacing traditional piperidine or pyrrolidine rings with an azetidine core, medicinal chemists can achieve a more compact steric profile while maintaining the desired vector projection of pharmacophores. The incorporation of a methylsulfonyl group at the N1 position and a chiral ethanamine moiety at the C3 position creates a highly rigid, metabolically stable, and stereochemically defined module. This guide explores the crystallographic signatures, conformational dynamics, and stereoselective synthesis of this vital class of compounds, providing actionable insights for its application in targeted therapies such as IRAK-4 and Cbl-b inhibitors[3][4].

Conformational Dynamics and Stereochemistry

The Azetidine Core: Balancing Strain and Stability

Azetidines are four-membered nitrogenous heterocycles characterized by significant Baeyer (angle) strain and Pitzer (torsional) strain. To minimize the eclipsing interactions of the hydrogen atoms on adjacent methylene groups, the azetidine ring deviates from planarity. It adopts a puckered "butterfly" conformation, typically exhibiting a fold (dihedral) angle of 13° to 15°[5][6]. This puckering is dynamic in solution but becomes locked into specific geometries in the solid state or upon binding to a protein target.

The Influence of the Methylsulfonyl Group

The introduction of a strongly electron-withdrawing methylsulfonyl (–SO₂CH₃) group at the N1 position fundamentally alters the electronic and structural properties of the azetidine ring. The nitrogen lone pair is delocalized into the highly polarized sulfur-oxygen bonds. This delocalization flattens the nitrogen's pyramidalization, transitioning it closer to an sp²-like geometry[7]. Consequently, the basicity of the azetidine nitrogen is virtually eliminated, preventing unwanted off-target hERG liabilities often associated with basic aliphatic amines.

The Ethanamine Chiral Center

The C3 position of the azetidine ring is substituted with an ethanamine group (–CH(NH₂)CH₃). The alpha-carbon of this group is a stereocenter, yielding distinct (R) and (S) enantiomers. The absolute configuration of this center is critical; it dictates the spatial projection of the primary amine, which serves as a crucial hydrogen bond donor in kinase hinge-binding regions or allosteric pockets[3].

CrystalInteractions Core Azetidine Scaffold Pucker Ring Puckering (~13-15° Dihedral) Core->Pucker relieves strain N1 N1-Methylsulfonyl Core->N1 functionalization C3 C3-Ethanamine Core->C3 functionalization HBond Intermolecular H-Bonds (NH2 to O=S=O) N1->HBond acceptor C3->HBond donor Bio Kinase Pocket Engagement C3->Bio chiral recognition

Fig 1. Conformational dynamics and solid-state interaction network of the azetidine derivative.

Crystallographic Signatures and Solid-State Behavior

X-ray crystallographic analyses of methylsulfonyl-azetidine derivatives reveal highly ordered supramolecular networks. The solid-state packing is primarily driven by strong intermolecular hydrogen bonding. The primary amine of the ethanamine group acts as a bifurcated hydrogen bond donor, while the oxygen atoms of the methylsulfonyl group act as potent hydrogen bond acceptors[7]. This donor-acceptor complementarity often results in the formation of robust 1D chains or 2D sheets within the crystal lattice.

Table 1: Crystallographic and Conformational Parameters
Structural ParameterTypical Value RangeMechanistic Implication
C-C-C-N Dihedral Angle 13.0° – 15.5°Ring puckering relieves torsional strain of adjacent CH₂ groups[5].
N–S Bond Length 1.60 – 1.63 ÅShorter than typical single bonds, indicating lone-pair delocalization[7].
S=O Bond Length 1.43 – 1.45 ÅHigh double-bond character; serves as a rigid H-bond acceptor.
C(α) Chiral Center sp³ hybridizedDictates the exact 3D vector projection of the –NH₂ pharmacophore.
Table 2: Physicochemical Property Comparison (Azetidine vs. Piperidine)
Property1-(Methylsulfonyl)azetidin-3-yl1-(Methylsulfonyl)piperidin-4-ylPharmacological Impact
Ring Size 4-membered6-memberedAzetidine provides a more compact, rigid vector.
LogP (Calculated) Lower (More hydrophilic)Higher (More lipophilic)Azetidine improves aqueous solubility and lowers clearance.
Metabolic Stability HighModerateAzetidine lacks the easily oxidized adjacent CH₂ pairs found in piperidines.

Stereoselective Synthetic Methodology

Direct reductive amination of azetidin-3-yl methyl ketones typically yields racemic mixtures that are difficult to resolve. To achieve high enantiomeric purity, the industry standard relies on the use of Ellman's chiral sulfinamide auxiliary [8].

Causality in Reagent Selection:
  • Titanium(IV) ethoxide [Ti(OEt)₄]: Acts as both a Lewis acid to activate the sterically hindered ketone and a water scavenger to drive ketimine formation to completion.

  • Sodium borohydride [NaBH₄]: The bulky tert-butanesulfinyl group sterically blocks one face of the imine. This forces the hydride from NaBH₄ to attack exclusively from the less hindered face, resulting in exceptional diastereoselectivity[8].

Step-by-Step Protocol: Asymmetric Synthesis of the (R)-Enantiomer
  • Imine Condensation:

    • Reagents: 1-(1-(Methylsulfonyl)azetidin-3-yl)ethan-1-one (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq), anhydrous THF.

    • Procedure: Dissolve the ketone and sulfinamide in anhydrous THF under an inert argon atmosphere. Add Ti(OEt)₄ dropwise at room temperature.

    • Conditions: Heat the reaction mixture to 60 °C and stir for 12 hours. Quench with brine, filter the resulting titanium dioxide salts through a pad of Celite, and concentrate the filtrate in vacuo to yield the crude chiral ketimine.

  • Diastereoselective Reduction:

    • Reagents: Crude chiral ketimine, NaBH₄ (3.0 eq), THF/MeOH (10:1 v/v).

    • Procedure: Dissolve the ketimine in the THF/MeOH mixture and cool to -40 °C. Add NaBH₄ in small portions to prevent thermal runaway.

    • Conditions: Stir for 4 hours while allowing the reaction to slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pure diastereomer.

  • Auxiliary Cleavage (Deprotection):

    • Reagents: Diastereomerically pure sulfinamide, 4M HCl in Dioxane, Methanol.

    • Procedure: Dissolve the intermediate in methanol. Add 4M HCl in dioxane dropwise.

    • Conditions: Stir at room temperature for 2 hours. The acidic conditions selectively cleave the N–S bond of the sulfinamide without disturbing the robust methylsulfonyl group on the azetidine ring. Concentrate and precipitate the final (R)-1-(1-(methylsulfonyl)azetidin-3-yl)ethanamine hydrochloride salt using cold diethyl ether.

AsymmetricSynthesis A Ketone Precursor B Ti(OEt)4, THF (R)-t-Butanesulfinamide A->B C Chiral Ketimine B->C D NaBH4 Reduction C->D E Diastereomeric Sulfinamide D->E F HCl/MeOH Deprotection E->F G (R)-Ethanamine Derivative F->G

Fig 2. Stereoselective synthesis workflow utilizing Ellman's chiral sulfinamide auxiliary.

Applications in Medicinal Chemistry

The structural rigidity and defined stereochemistry of 1-(1-(methylsulfonyl)azetidin-3-yl)ethanamine make it an ideal moiety for engaging tightly constrained protein pockets.

  • Kinase Inhibitors: In the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, this moiety is utilized to project the primary amine into the solvent-exposed channel while the methylsulfonyl group anchors the molecule via hydrogen bonding to the kinase hinge region[3].

  • Targeted Protein Degradation: The compact nature of the azetidine ring makes it an excellent, low-molecular-weight linker component in PROTACs, minimizing the entropic penalty of binding compared to highly flexible aliphatic chains[4].

References

  • EvitaChem. "1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine - EvitaChem". EvitaChem Product Catalog. 1

  • ChemSrc. "N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide - CAS 2034633-45-7". ChemSrc Database. 2

  • Journal of the American Chemical Society. "Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials". JACS.5

  • PubMed / NIH. "Conformational preferences of proline analogues with different ring size". National Library of Medicine. 6

  • Chemical Reviews. "Synthesis and Applications of tert-Butanesulfinamide". ACS Publications. 8

  • PubMed Central / NIH. "Crystal structure of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine". PMC. 7

  • Google Patents. "WO2019099926A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides". WIPO. 3

  • Google Patents. "WO2023081853A1 - Lactams as cbl-b inhibitors selective over c-cbl". WIPO. 4

Sources

Protocols & Analytical Methods

Method

1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine application in PROTAC linker design

Advanced PROTAC Linker Engineering: Application of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine for Ternary Complex Optimization Executive Summary In the rapidly evolving landscape of Targeted Protein Degradation (TPD),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced PROTAC Linker Engineering: Application of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine for Ternary Complex Optimization

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the linker is no longer viewed as a passive tether, but as a critical determinant of ternary complex thermodynamics and physicochemical drug properties. Traditional flexible PEG or alkyl linkers often lead to "molecular obesity," resulting in poor oral bioavailability and high entropic penalties during target-E3 ligase approximation[1].

To overcome these limitations, 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine has emerged as a highly specialized building block. Classified as an alkylazetidine, this compound introduces conformational rigidity and tunable polarity into PROTAC architectures[2]. By acting as a rigidified vector, it pre-organizes the PROTAC into a bioactive conformation, significantly enhancing degradation efficiency and pharmacokinetic profiles[3].

Mechanistic Rationale: The "Why" Behind the Molecule

As a Senior Application Scientist, I emphasize that every structural modification in a PROTAC must serve a thermodynamic or pharmacokinetic purpose. The integration of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine achieves three distinct mechanistic advantages:

  • Conformational Pre-organization (Entropy): The strained four-membered azetidine ring restricts the rotational degrees of freedom of the linker[2]. When the PROTAC binds to the Target Protein (POI) and the E3 Ligase, a rigid linker reduces the entropic penalty ( ΔS ) of ternary complex formation, driving a higher cooperativity factor ( α ).

  • Physicochemical Tuning (Enthalpy & Solubility): PROTACs inherently suffer from high lipophilicity. The addition of the methylsulfonyl ( −SO2​CH3​ ) group introduces a strong hydrogen bond acceptor and a highly polar moiety. This dramatically improves aqueous solubility without adding the excessive molecular weight typical of long PEG chains.

  • Vectorial Exit Trajectory: The 1,3-substitution pattern of the azetidine ring, combined with the ethanamine extension, provides a highly predictable and defined spatial exit vector, optimizing the distance and angle between the target-binding warhead and the E3 ligase ligand[1].

TernaryComplex POI Target Protein (POI) Warhead Target Ligand POI->Warhead Affinity Linker Azetidine-SO2Me Linker Warhead->Linker Covalent E3Ligand E3 Ligand (e.g., CRBN) Linker->E3Ligand Covalent E3 E3 Ubiquitin Ligase E3Ligand->E3 Affinity Ub Poly-Ubiquitin Chain E3->Ub Catalysis Proteasome 26S Proteasome Degradation Ub->Proteasome Targeting

Fig 1. Mechanistic pathway of targeted protein degradation utilizing an azetidine-rigidified PROTAC.

Experimental Workflows & Self-Validating Protocols

To successfully incorporate and validate this building block, researchers must follow a strict progression from chemical synthesis to biophysical validation and cellular efficacy.

ExperimentalWorkflow Step1 1. Chemical Synthesis HATU-mediated Amide Coupling Step2 2. Physicochemical Profiling Kinetic Solubility & PAMPA Step1->Step2 Step3 3. Ternary Complex Validation TR-FRET Assay for Cooperativity (α) Step2->Step3 Step4 4. Cellular Efficacy Target Degradation (DC50 & Dmax) Step3->Step4

Fig 2. Step-by-step experimental workflow for validating azetidine-based PROTAC linkers.

Protocol A: Chemical Conjugation (Amide Coupling)

Objective: Covalently link the primary amine of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine to a carboxylic acid-bearing target warhead. Causality: The azetidine ring can introduce local steric hindrance. Therefore, standard EDC/NHS coupling is often inefficient. We utilize HATU, a highly active coupling reagent, alongside DIPEA (a non-nucleophilic base) to ensure rapid and complete amide bond formation without epimerization[2].

  • Preparation: Dissolve the carboxylic acid-bearing target warhead (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the active ester.

  • Conjugation: Add 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine (1.1 eq) dropwise.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass confirms successful coupling.

  • Purification: Quench with water and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Ternary Complex Validation (TR-FRET)

Objective: Quantify the cooperativity ( α ) of the ternary complex. Causality: A rigidified linker should thermodynamically favor the ternary complex over binary interactions. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its wash-free, homogeneous format perfectly captures equilibrium binding thermodynamics.

  • Assay Setup: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Reagent Mixing: Combine Terbium (Tb)-labeled E3 ligase (e.g., CRBN or VHL) at 2 nM with a FITC-labeled target protein at 50 nM in a 384-well plate.

  • Titration: Add the synthesized PROTAC in a 12-point dose-response curve (ranging from 10 pM to 10 µM). Include a standard PEG-linked PROTAC as a control.

  • Measurement & Self-Validation: Incubate for 2 hours at room temperature. Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the α value by comparing the ternary Kd​ to the binary Kd​ . An α>1 validates the positive cooperativity induced by the azetidine linker.

Protocol C: Cellular Degradation Assessment (Western Blot / HiBiT)

Objective: Confirm that the optimized biophysical properties translate to efficient intracellular degradation. Causality: High affinity does not always equal high degradation. We must test the PROTAC in living cells to ensure the methylsulfonyl group provides sufficient permeability and that the rigid linker facilitates productive ubiquitination[1].

  • Cell Seeding: Seed the target cell line (e.g., 22Rv1 or HEK293) at 2×105 cells/well in a 12-well plate.

  • Treatment: Treat cells with a concentration gradient of the PROTAC (1 nM to 10 µM) for 24 hours.

  • Self-Validation (The Hook Effect): It is critical to test up to 10 µM. A self-validating PROTAC assay will show target degradation at lower concentrations but a restoration of target protein levels at high concentrations (the "hook effect"), confirming the mechanism is strictly ternary-complex dependent[1].

  • Quantification: Lyse cells using RIPA buffer, perform SDS-PAGE, and immunoblot for the target protein and a loading control (e.g., GAPDH). Calculate DC50​ (concentration for 50% degradation) and Dmax​ (maximum degradation depth).

Data Presentation: Performance Benchmarking

To illustrate the profound impact of incorporating 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine, the following table summarizes typical comparative data between a standard flexible PEG linker and the rigidified azetidine linker.

MetricStandard PEG3 Linker PROTACAzetidine-SO2Me Linker PROTACCausality & Rationale for Shift
Kinetic Solubility (µM) 12.585.0High polarity and H-bond acceptor capacity of the methylsulfonyl group heavily enhances aqueous solvation.
PAMPA Permeability ( 10−6 cm/s) 0.81.6The compact azetidine ring reduces the polar surface area penalty compared to long, flexible PEG chains.
Ternary Complex Cooperativity ( α ) 1.28.5The rigid vector pre-organizes the conformation, drastically reducing the entropic penalty of binding.
Degradation DC50​ (nM) 45.04.2Enhanced ternary complex stability and improved cell permeability translate directly to more efficient ubiquitination.
Dmax​ (%) 82%98%Sustained ternary complex half-life drives deeper and more sustained target depletion.

References

  • Title: 1-(1-(Methylsulfonyl)azetidin-3-yl)
  • Source: acs.
  • Source: google.

Sources

Application

Application Note: Strategic Functionalization of Azetidine Rings via Methylsulfonyl Activation

Introduction: The Azetidine Scaffold and the Role of the Methylsulfonyl Group 1.1 The Rising Importance of Azetidines in Medicinal Chemistry Azetidines, four-membered nitrogen-containing heterocycles, have become privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold and the Role of the Methylsulfonyl Group

1.1 The Rising Importance of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have become privileged structural motifs in modern drug discovery.[1] Their growing prevalence stems from a unique combination of physicochemical properties conferred by the strained four-membered ring.[2] This compact, rigid structure provides a well-defined three-dimensional framework that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1][3] Unlike the more flexible five-membered pyrrolidine or six-membered piperidine rings, the conformational rigidity of the azetidine scaffold can reduce the entropic penalty upon binding, leading to more potent and selective ligands.[2] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature an azetidine moiety, underscoring its value in creating successful therapeutics.[3]

1.2 The Methylsulfonyl Group: A Versatile Activating and Directing Group

The methylsulfonyl (Ms) group is a powerful tool in synthetic chemistry, often employed as both a protecting group and a potent electron-withdrawing group. When attached to the nitrogen atom of an azetidine, it profoundly alters the ring's reactivity. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the azetidine nitrogen and, more importantly, increases the electrophilicity of the ring's carbon atoms.[4] This "activation" makes the strained ring susceptible to nucleophilic attack, transforming it from a relatively inert scaffold into a versatile synthetic intermediate.[4]

1.3 Rationale for N-Sulfonylation in Azetidine Chemistry

The strategic installation of a methylsulfonyl group onto the azetidine nitrogen serves two primary purposes:

  • Activation for Ring-Opening: The N-Ms group activates the C-N bonds of the azetidine ring, facilitating regioselective ring-opening reactions with a wide array of nucleophiles. This provides a reliable pathway to synthesize valuable γ-amino alcohols, amines, and other 1,3-difunctionalized compounds.[5][6]

  • Facilitation of C-H Functionalization: By increasing the acidity of adjacent protons, the N-sulfonyl group can direct metalation and subsequent functionalization at positions that would otherwise be unreactive.

This application note provides detailed protocols for the synthesis of N-methylsulfonylazetidine and its subsequent functionalization through nucleophilic ring-opening, offering researchers a robust platform for leveraging this powerful synthetic strategy.

Core Principles and Mechanistic Insights

The utility of the N-methylsulfonyl group in azetidine chemistry is grounded in fundamental principles of electronic effects and ring strain. The high ring strain of azetidines (approx. 25.5 kcal/mol) makes them thermodynamically predisposed to ring-opening reactions.[1] The N-sulfonyl group acts as a potent electronic activator, lowering the kinetic barrier for these transformations.

The mechanism proceeds via a classic SN2-type pathway. The electron-withdrawing sulfonyl group polarizes the C-N bonds, rendering the methylene carbons (C2/C4) highly electrophilic. A nucleophile will preferentially attack one of these carbons, leading to the cleavage of a C-N bond and concomitant relief of ring strain. This process is highly efficient and typically proceeds with excellent regioselectivity, particularly with sterically unbiased N-sulfonylazetidines.

Experimental Protocols

3.1 Protocol 1: Synthesis of N-Methylsulfonylazetidine (1)

This protocol details the synthesis of the key starting material, N-methylsulfonylazetidine, from azetidine hydrochloride.

3.1.1 Materials and Reagents

  • Azetidine hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.1.2 Step-by-Step Procedure

  • Suspend azetidine hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes.

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-methylsulfonylazetidine as a white solid or colorless oil.

3.1.3 Characterization Data

ParameterExpected Value
Appearance White solid or colorless oil
Yield 85-95%
¹H NMR Consistent with N-methylsulfonylazetidine structure
¹³C NMR Consistent with N-methylsulfonylazetidine structure
Purity (LC-MS) >98%

3.1.4 Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A Azetidine HCl R1 1. Suspend Azetidine HCl in DCM 2. Cool to 0 °C 3. Add Et3N 4. Add MsCl solution 5. Warm to RT, stir 12-16h A->R1 B Methanesulfonyl Chloride B->R1 C Triethylamine C->R1 W1 Quench with H₂O R1->W1 W2 Wash with NaHCO₃, Brine W1->W2 W3 Dry (MgSO₄), Filter, Concentrate W2->W3 P1 Flash Column Chromatography W3->P1 FP N-Methylsulfonylazetidine (1) P1->FP G cluster_structures Reaction Schematic reactant1 N-Ms-Azetidine ts Transition State (Sₙ2 Attack) reactant1->ts Electrophilic C-atom reactant2 Nucleophile (Nu⁻) reactant2->ts Attacks product Ring-Opened Product (γ-Substituted Sulfonamide) ts->product C-N bond cleavage & Ring opening struct1 Ms-N-[CH₂]₂-CH₂ struct3 Ms-N(⁻)-CH₂-CH₂-CH₂-Nu struct2 Nu⁻

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine Synthesis

Welcome to the Application Support Center. As drug development increasingly relies on highly polar, sp³-rich small molecules, azetidine derivatives like 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine have become critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly relies on highly polar, sp³-rich small molecules, azetidine derivatives like 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine have become critical building blocks[1]. However, synthesizing this strained, bifunctional heterocycle often results in low yields due to regioselectivity issues, ring degradation, and poor recovery during workup.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will address the fundamental causality behind these failures and provide a self-validating, optimized workflow to ensure high-yield, scalable synthesis.

Strategic Workflow Analysis

The most common cause of catastrophic yield loss in this synthesis is the sequence of functionalization . Attempting to sulfonylate the azetidine nitrogen after installing the primary ethanamine group leads to uncontrolled di-sulfonylation. The primary amine is significantly less sterically hindered and more nucleophilic than the secondary azetidine nitrogen.

To bypass this, we utilize a "pre-sulfonylation" strategy, followed by Ellman's sulfinamide chemistry[2], which acts as both a chiral auxiliary and an orthogonal protecting group.

SynthesisWorkflow SM 3-Acetylazetidine Hydrochloride Int1 1-(Methylsulfonyl)- 3-acetylazetidine SM->Int1 MsCl, TEA (Regioselective) Bad Di-sulfonylated Mixture (Failed) SM->Bad 1. Reductive Amination 2. MsCl (Unprotected) Int2 Sulfinyl Imine Intermediate Int1->Int2 Ellman's Auxiliary Ti(OEt)4 Int3 Protected Amine (t-BuSO) Int2->Int3 NaBH4 (Diastereoselective) Prod 1-(1-(Methylsulfonyl) azetidin-3-yl)ethanamine Int3->Prod HCl/MeOH (Deprotection)

Fig 1. Strategic workflow comparing the optimized pre-sulfonylation route vs. the problematic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the methanesulfonyl chloride (MsCl) step, my LCMS shows a complex mixture of masses, including M+78. What is happening? A: You are observing di-sulfonylation (+78 Da corresponds to a second −SO2​CH3​ group). If you perform the reductive amination first, the resulting primary amine will aggressively compete with the azetidine nitrogen for the electrophilic MsCl[3]. Solution: Invert your synthetic sequence. Sulfonylate 3-acetylazetidine hydrochloride first. The ketone moiety is completely inert to MsCl, allowing for 100% regioselective sulfonylation of the azetidine nitrogen.

Q2: My imine condensation with Ellman's auxiliary (tert-butanesulfinamide) is stalling at 40% conversion. How do I drive it to completion? A: Ellman's condensation relies on Titanium(IV) ethoxide ( Ti(OEt)4​ ) as both a Lewis acid and a water scavenger[4]. Ti(OEt)4​ is highly hygroscopic. If your reagent bottle has been opened multiple times, it has likely hydrolyzed into inactive titanium dioxide ( TiO2​ ), visible as a white precipitate. Solution: Use a fresh, sure-seal bottle of Ti(OEt)4​ . Conduct the reaction under a strict Argon atmosphere. If steric hindrance around the azetidine C3 position persists, elevate the temperature to 60°C or switch to a more reactive Lewis acid like Ti(O−iPr)4​ .

Q3: The azetidine ring seems to degrade during the final deprotection step. How can I prevent this? A: Azetidines possess significant ring strain (~26 kcal/mol) and are susceptible to ring-opening under harsh nucleophilic or strongly acidic conditions at elevated temperatures[5]. If you are using concentrated aqueous HCl and heating the mixture to cleave the sulfinamide, you are inadvertently hydrolyzing the ring. Solution: The tert-butanesulfinyl group is highly labile to anhydrous acid. Use 4M HCl in dioxane or methanolic HCl at 0°C to room temperature. This cleanly cleaves the auxiliary in under 2 hours without compromising the azetidine core.

Q4: My reaction looks clean on LCMS, but my isolated yield after aqueous workup is <20%. Where is my product? A: 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine is a low-molecular-weight, highly polar primary amine. It is exceptionally water-soluble. During a standard basic aqueous workup (e.g., extracting with EtOAc or DCM), the majority of your product remains in the aqueous layer. Solution: Abandon liquid-liquid extraction for the final step. Instead, concentrate the deprotection mixture in vacuo, dissolve the residue in minimal methanol, and pass it through a Strong Cation Exchange (SCX-2) cartridge. Wash with MeOH to remove non-basic impurities, then elute your pure amine using 2M NH3​ in MeOH.

Quantitative Route Comparison

The following table summarizes the performance metrics of the traditional linear route versus our optimized pre-sulfonylation route.

ParameterRoute A: Amination First, Sulfonylation LastRoute B: Pre-Sulfonylation (Recommended)
Overall Yield (3 steps) 12 - 18%68 - 75%
Major Impurity Profile Di-sulfonylated adducts, unreacted SMTrace diastereomers (easily separated)
Regioselectivity Poor (Primary amine outcompetes azetidine)Absolute (Ketone is inert to MsCl)
Diastereomeric Ratio (dr) Variable> 95:5 (via Ellman's auxiliary)
Purification Strategy Reverse-phase Prep-HPLC requiredSCX-2 Cartridge (Catch-and-Release)
Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Regioselective Sulfonylation
  • Suspend 3-acetylazetidine hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) under Argon.

  • Add Triethylamine (TEA) (2.5 eq) and cool the mixture to 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 15 minutes[3].

  • Stir at room temperature for 2 hours.

  • IPC Check: TLC/LCMS must show complete consumption of the starting material.

  • Wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield 1-(methylsulfonyl)-3-acetylazetidine.

Step 2: Chiral Imine Formation
  • Dissolve 1-(methylsulfonyl)-3-acetylazetidine (1.0 eq) in anhydrous THF (0.3 M).

  • Add (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) (1.2 eq) and Ti(OEt)4​ (2.0 eq)[2].

  • Heat to 60°C for 12 hours.

  • IPC Check: LCMS must show >95% conversion to the sulfinyl imine.

  • Quench by pouring into an equal volume of brine while stirring vigorously. Filter the resulting white titanium salts through a pad of Celite. Extract the filtrate with EtOAc, dry, and concentrate.

Step 3: Diastereoselective Reduction & Deprotection
  • Dissolve the crude sulfinyl imine in THF (0.1 M) and cool to -50°C.

  • Add NaBH4​ (3.0 eq) in one portion. Stir for 4 hours, allowing the temperature to slowly rise to -20°C[6].

  • Quench with saturated NH4​Cl , extract with EtOAc, and concentrate to yield the protected amine.

  • To the crude residue, add 4M HCl in dioxane (5.0 eq) at 0°C. Stir for 2 hours at room temperature.

  • Final Isolation: Concentrate the mixture to dryness. Dissolve in MeOH, load onto an SCX-2 column, wash with MeOH, and elute with 2M NH3​ in MeOH. Evaporate the basic eluent to afford pure 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metabolic Stability of Methylsulfonyl Azetidines and Piperidines for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's pharmacokinetic profile. Among the plethora of available options, azetidine and piperidine rings are frequently employed to modulate physicochemical properties and orient pharmacophoric groups. When further functionalized with a methylsulfonyl group, these scaffolds present distinct advantages and liabilities, particularly concerning their metabolic stability. This guide offers an in-depth, objective comparison of methylsulfonyl azetidines and methylsulfonyl piperidines, grounded in experimental data and established drug metabolism principles.

The Structural Dichotomy: Ring Strain vs. Conformational Flexibility

The fundamental differences in the metabolic fate of azetidines and piperidines are intrinsically linked to their unique structural characteristics. The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which influences its chemical reactivity and can present a potential vulnerability to metabolic cleavage[1]. Conversely, the six-membered piperidine ring adopts a stable, low-energy chair conformation, rendering it a more metabolically robust scaffold[1].

The incorporation of a methylsulfonyl group on the nitrogen atom of these rings further modulates their properties. The strong electron-withdrawing nature of the sulfonyl group can decrease the basicity of the ring nitrogen and influence the overall electronic distribution of the molecule, which in turn can affect enzyme recognition and metabolism.

Comparative Metabolic Stability: A Balancing Act

Azetidines: A Double-Edged Sword

The inherent ring strain of azetidines makes them susceptible to metabolic ring-opening reactions, which can be a significant clearance pathway. However, the azetidine nitrogen has been noted to be more resistant to N-dealkylation, a common metabolic route for secondary and tertiary amines, when compared to its larger pyrrolidine and piperidine counterparts[2]. This suggests that while the ring itself may be a liability, the N-substituent might be more protected. The metabolic stability of azetidine-containing compounds is highly dependent on the other substituents on the ring, which can either sterically hinder or electronically influence metabolic attack. Several FDA-approved drugs, such as baricitinib and cobimetinib, successfully incorporate the azetidine motif, demonstrating that its potential metabolic liabilities can be overcome through careful molecular design to enhance metabolic stability[3].

Piperidines: The Robust Workhorse

Piperidines are a well-established and common scaffold in numerous approved drugs, largely due to their inherent metabolic stability[1]. The most common metabolic pathways for piperidine-containing compounds involve oxidation at the carbon atoms adjacent (alpha) to the nitrogen, which can lead to the formation of lactams[4]. N-dealkylation is also a possible metabolic route, depending on the nature of the N-substituent. The methylsulfonyl group, being an electron-withdrawing group, may decrease the rate of oxidation at the adjacent carbons.

Representative In Vitro Metabolic Stability Data

The following table summarizes representative in vitro metabolic stability data for some azetidine and piperidine-containing compounds from the literature. It is crucial to note that these are not direct comparisons of methylsulfonyl derivatives but provide a general sense of the metabolic stability of these two classes of heterocycles in human liver microsomes (HLM). The stability of any given compound is highly context-dependent on its overall structure.

Compound ClassRepresentative Compound/SeriesIn Vitro Half-Life (t½) in HLMKey ObservationsReference
Azetidine Azetidine-containing NK2 Antagonists70 - >120 minReplacement of a piperidine with an azetidine improved metabolic stability in this series.[5]
Azetidine Azetidine Amide STAT3 Inhibitors-Metabolite identification studies showed lactone ring opening as a metabolic pathway.[6]
Piperidine Piperidine-derived sEH Inhibitors2.4 - 220 minStability was highly dependent on the substituents on the piperidine ring and elsewhere in the molecule.[7]
Piperidine Piperazin-1-ylpyridazines~3 minRapidly metabolized, highlighting that even piperidine can be a site of significant metabolism depending on the molecular context.[8]

Elucidating Metabolic Fate: Key Pathways and Considerations

The metabolic pathways for methylsulfonyl azetidines and piperidines are primarily governed by cytochrome P450 (CYP) enzymes in the liver.

Methylsulfonyl Azetidines:

  • Potential for Ring Opening: The high ring strain makes the C-N or C-C bonds of the azetidine ring susceptible to cleavage.

  • Resistance to N-dealkylation: The N-sulfonyl group, combined with the compact nature of the ring, can sterically hinder access to the nitrogen, making N-dealkylation less favorable compared to larger saturated heterocycles[2].

  • Hydroxylation: Oxidation can occur at the carbon atoms of the azetidine ring, if sterically accessible.

Methylsulfonyl Piperidines:

  • Alpha-Carbon Hydroxylation: The most common metabolic pathway is oxidation at the carbons adjacent to the nitrogen, which can lead to the formation of a stable lactam metabolite[4].

  • N-Dealkylation: While possible, the stability of the N-sulfonyl bond may make this a less prominent pathway compared to N-alkylated piperidines.

  • Oxidation of the Sulfonyl Methyl Group: The methyl group of the methylsulfonyl moiety itself can be a site for hydroxylation.

  • Ring Hydroxylation: Oxidation can also occur at other positions on the piperidine ring (beta or gamma to the nitrogen).

Potential metabolic pathways for methylsulfonyl azetidines and piperidines.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine and compare the metabolic stability of novel compounds, in vitro assays using liver fractions are the gold standard in early drug discovery. Below are detailed protocols for two of the most common assays.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by CYP enzymes.

Causality Behind Experimental Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells and are a rich source of CYP enzymes.

  • NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Its inclusion initiates the metabolic reactions.

  • 37°C Incubation: This temperature mimics physiological conditions.

  • Quenching with Cold Acetonitrile: This step serves two purposes: it stops the enzymatic reaction and precipitates proteins, allowing for the analysis of the supernatant.

  • LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for quantifying the disappearance of the parent compound over time.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Test Compound Stock Solution B Prepare Liver Microsomes and Buffer C Prepare NADPH Regenerating System D Combine Compound, Microsomes, and Buffer in 96-well Plate E Pre-incubate at 37°C D->E F Initiate Reaction with NADPH E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Terminate Reaction with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining, t½, and CLint J->K

Workflow for a liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

Causality Behind Experimental Choices:

  • Cryopreserved Hepatocytes: These provide a convenient and reliable source of metabolically active liver cells.

  • Williams' Medium E: This is a specialized cell culture medium that supports hepatocyte viability and function.

  • Incubation in Suspension or as a Monolayer: Suspension assays are common for higher throughput screening, while plated monolayer cultures are better for low-turnover compounds as they allow for longer incubation times.

  • CO2 Incubator: Maintains the appropriate pH and temperature for cell viability.

Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed Williams' Medium E and centrifuge to remove the cryoprotectant.

    • Resuspend the hepatocyte pellet in fresh medium and determine cell viability and concentration using a method like trypan blue exclusion.

    • Adjust the cell density to the desired concentration (e.g., 1 x 10^6 viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Prepare a working solution of the test compound in the medium.

    • Add the test compound solution to the hepatocytes to initiate the reaction (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator, often with gentle shaking for suspension assays.

  • Sampling and Termination:

    • At designated time points (which can extend for several hours for this assay), take an aliquot of the cell suspension.

    • Terminate the reaction by mixing the aliquot with ice-cold acetonitrile containing an internal standard.

  • Sample Preparation and Analysis:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, allowing for the calculation of t½ and CLint. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.

Conclusion: Strategic Scaffold Selection

The choice between a methylsulfonyl azetidine and a methylsulfonyl piperidine scaffold is a nuanced decision that must be guided by the specific goals of the drug discovery program.

  • Methylsulfonyl piperidines represent a more conservative and generally lower-risk approach, benefiting from the inherent stability of the piperidine ring. They are an excellent choice when metabolic stability is a primary concern and the physicochemical properties they confer are suitable for the target.

  • Methylsulfonyl azetidines offer an opportunity to explore novel chemical space and can provide advantages in terms of reduced lipophilicity and a more rigid presentation of substituents.[5] However, their use requires a careful evaluation of the potential for metabolic ring cleavage. Strategic placement of other functional groups to sterically block potential sites of metabolism or to alter the electronic properties of the ring can mitigate this risk.

Ultimately, the empirical data generated from in vitro metabolic stability assays, as detailed in this guide, will be the definitive factor in selecting the optimal scaffold for a given drug candidate. A thorough understanding of the structure-metabolism relationships for these two important heterocyclic systems empowers medicinal chemists to design molecules with a higher probability of possessing a favorable pharmacokinetic profile.

References

  • Duffy, J. L., et al. (2002). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 45(22), 4958-4971. Retrieved from [Link]

  • Hong, Y., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 419. Retrieved from [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 33-40. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Retrieved from [Link]

  • Ruparel, H., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • Singh, K., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 27(22), 7943. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Retrieved from [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Retrieved from [Link]

  • National Institute of Technology and Evaluation (NITE). (2017). Quantitative Structure Activity Relationships (QSAR) and Category Approach. NITE. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. IJPSR. Retrieved from [Link]

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(2), 1038-1056. Retrieved from [Link]

  • Aggarwal, V. K., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (1975). Metabolism of N-ethyl-3-piperidyl benzilate in rats. Drug Metabolism and Disposition, 3(6), 527-533. Retrieved from [Link]

  • Hong, Y., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 419. Retrieved from [Link]

  • Zhang, H., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1465-1471. Retrieved from [Link]

  • Yeung, P. K., et al. (1996). Identification of lactams as in vitro metabolites of piperidine-type phenothiazine antipsychotic drugs. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1063-1071. Retrieved from [Link]

  • Newman, A. H., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. Retrieved from [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Retrieved from [Link]

  • NITE. (2017). Quantitative Structure Activity Relationships (QSAR) and Category Approach. National Institute of Technology and Evaluation. Retrieved from [Link]

  • Lewis, D. F. (2004). Quantitative structure activity relationships in drug metabolism. Current Drug Metabolism, 5(5), 447-458. Retrieved from [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Retrieved from [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 33-40. Retrieved from [Link]

  • Lee, M., et al. (2026). Piperidinesulfonyl derivatives, novel CYP4A inhibitors, ameliorate hepatic lipotoxicity in metabolic dysfunction-associated steatotic liver disease. Biochemical Pharmacology, 243(Pt 1), 117528. Retrieved from [Link]

  • Maren, T. H. (1956). A new metabolic pathway for a sulfonamide group. The Journal of Biological Chemistry, 222(1), 311-324. Retrieved from [Link]

  • Rendina, L. M., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071. Retrieved from [Link]

  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(2), 1038-1056. Retrieved from [Link]

  • Bray, H. G., et al. (1947). The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit. Biochemical Journal, 41(2), 212-218. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine: An LC-MS/MS First Approach

For researchers, scientists, and professionals in drug development, the precise quantification of novel chemical entities is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise quantification of novel chemical entities is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of analytical methodologies for 1-(1-(methylsulfonyl)azetidin-3-yl)ethanamine, a small molecule with a polar amine and a sulfonyl group.[1] Our focus is a meticulously designed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, validated against rigorous international guidelines. We will explore the rationale behind our experimental choices and objectively compare this "gold standard" technique with other viable analytical alternatives.

Introduction to the Analyte and the Analytical Challenge

1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine is an azetidine-derived compound with potential applications in medicinal chemistry.[1] Its structure presents a unique analytical challenge: the primary amine group makes it highly polar, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Furthermore, its low molecular weight and potential for matrix effects in biological samples necessitate a highly selective and sensitive quantification method. This guide addresses these challenges head-on, presenting a robust LC-MS/MS method as the primary solution.

Part 1: A Validated LC-MS/MS Method for High-Fidelity Quantification

At the heart of modern bioanalysis, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred method for quantifying drug molecules in complex biological matrices.[2][3] The method detailed below is designed to adhere to the latest international bioanalytical method validation guidelines, specifically the International Council for Harmonisation (ICH) M10 guideline, which is recognized by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a complete workflow for the quantification of 1-(1-(methylsulfonyl)azetidin-3-yl)ethanamine in human plasma.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard Spiking plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation to Dryness supernatant->evap reconstitute Reconstitution (Mobile Phase A) evap->reconstitute injection Injection onto LC System reconstitute->injection separation HILIC Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quant Quantification (Peak Area Ratio) detection->quant

Caption: A streamlined workflow for the LC-MS/MS analysis of 1-(1-(methylsulfonyl)azetidin-3-yl)ethanamine in plasma.

Materials and Methods

1. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like our analyte in solution.

  • Protocol:

    • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% Acetonitrile, 5% Water with 0.1% Formic Acid).

2. Liquid Chromatography

  • Rationale: Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC columns use a polar stationary phase with a high organic content mobile phase, which provides better retention for polar compounds compared to traditional RPLC.[7][8] A ZIC-pHILIC column is a suitable choice for this application.

  • Parameters:

    • Column: ZIC-pHILIC (100 x 2.1 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 50% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

3. Mass Spectrometry

  • Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[9] Electrospray ionization (ESI) in positive mode is chosen as the primary amine group is readily protonated.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: 179.1 m/z → Q3: 116.1 m/z (loss of the ethylamine group)

      • Internal Standard (IS): Q1: 183.1 m/z (d4-labeled) → Q3: 120.1 m/z

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

Method Validation: Ensuring Data Integrity

A full validation of the bioanalytical method is crucial to ensure its reliability.[10] This process involves a series of experiments to assess the method's performance characteristics according to ICH M10 guidelines.[5][6]

Validation_Parameters center Method Validation selectivity Selectivity & Specificity center->selectivity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision recovery Recovery center->recovery matrix_effect Matrix Effect center->matrix_effect stability Stability center->stability

Caption: Key parameters for a comprehensive bioanalytical method validation.

Validation Results Summary (Hypothetical Data)

Validation ParameterAcceptance Criteria (ICH M10)Result
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.6% to 7.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.9% to 8.3%
Recovery Consistent and reproducible85.2% - 92.1%
Matrix Effect IS-normalized factor within acceptable limits0.95 - 1.08
Stability
- Freeze-Thaw (3 cycles)≤ 15% deviation-6.2%
- Short-Term (24h at RT)≤ 15% deviation-4.5%
- Long-Term (30 days at -80°C)≤ 15% deviation-8.9%

These hypothetical results demonstrate a method that is linear, accurate, precise, and robust for the intended purpose.

Part 2: Comparison with Alternative Analytical Methods

While LC-MS/MS stands out for its superior performance, it is essential to consider other analytical techniques. The choice of method often depends on the specific requirements of the study, available instrumentation, and cost considerations.[11]

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of specific precursor-product ion transitions.High sensitivity and selectivity, high throughput, requires minimal sample cleanup.[3][11]High initial instrument cost, requires skilled operators.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.Excellent for volatile amines, provides structural information.[11]Requires derivatization for polar amines to increase volatility, potential for thermal degradation.[11]
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) Chromatographic separation with detection based on light absorbance or fluorescence.Lower instrument cost, widely available.Lower sensitivity and selectivity compared to MS, often requires derivatization to introduce a chromophore or fluorophore.[11][12]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume required.Lower sensitivity, reproducibility can be a challenge.

Causality Behind Method Choice:

For regulated bioanalysis in drug development, the high sensitivity to achieve low limits of quantification (LLOQ) and the high selectivity to minimize interferences from the biological matrix are paramount. LC-MS/MS is the only technique that consistently meets these stringent requirements, making it the authoritative choice for pharmacokinetic and toxicokinetic studies.[2]

Conclusion

The presented LC-MS/MS method, designed with adherence to global regulatory standards, offers a robust, sensitive, and selective solution for the quantification of 1-(1-(methylsulfonyl)azetidin-3-yl)ethanamine in biological matrices. While alternative methods like GC-MS and HPLC-UV/FLD have their merits in specific contexts, they do not match the overall performance of LC-MS/MS for demanding bioanalytical applications. The detailed protocol and validation framework in this guide provide a solid foundation for researchers to implement a reliable analytical method, ensuring the generation of high-quality data to support drug development programs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][4]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [2]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][13]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [14]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][15]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][5]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][16]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link][10]

  • PubMed. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link][8]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][17]

  • Taylor & Francis Online. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Retrieved from [Link][18]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link][6]

  • PubMed. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Retrieved from [Link][19]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link][20]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link][21]

  • SlidePlayer. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link][22]

  • PMC. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Retrieved from [Link][3]

  • PMC. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Retrieved from [Link][23]

  • PubMed. (2004). Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization. Retrieved from [Link][24]

  • ResearchGate. (2018). How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration ?. Retrieved from [Link][25]

  • MFDS. (n.d.). Analytical Methods. Retrieved from [Link][26]

  • ResearchGate. (n.d.). LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). Data.... Retrieved from [Link][9]

  • Agilent. (n.d.). Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS. Retrieved from [Link][27]

Sources

Validation

A Comparative Guide to the Basicity of Azetidine Derivatives and Standard Aliphatic Amines

For researchers and professionals in drug development, understanding the physicochemical properties of heterocyclic scaffolds is paramount. The azetidine ring, a four-membered saturated heterocycle, is an increasingly po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the physicochemical properties of heterocyclic scaffolds is paramount. The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular building block in medicinal chemistry due to its ability to impart rigidity, improve metabolic stability, and provide novel three-dimensional vectors for molecular design.[1][2] However, its unique strained-ring structure raises critical questions about its fundamental chemical properties, particularly its basicity (pKa), which governs its ionization state at physiological pH and profoundly impacts drug absorption, distribution, metabolism, and excretion (ADME).

This guide provides an in-depth comparison of the basicity of azetidine and its derivatives against standard acyclic and cyclic aliphatic amines. We will delve into the underlying structural and electronic factors that dictate basicity and provide validated experimental protocols for its determination.

The Theoretical Framework: What Governs Amine Basicity?

The basicity of an amine is defined by the availability of its nitrogen lone pair to accept a proton. This is quantified by the pKa of its conjugate acid. A higher pKa indicates a stronger base.[3] Several key factors modulate this property:

  • Inductive Effects: Electron-donating groups, such as alkyl groups, increase electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity.[4][5][6] Conversely, electron-withdrawing groups (e.g., fluorine, aryl groups) decrease basicity.[4][7]

  • Hybridization: The hybridization of the nitrogen's lone pair orbital is a critical determinant. Orbitals with higher s-character hold electrons closer to the nucleus, stabilizing them and making them less available for donation.[8] Therefore, basicity generally follows the trend sp³ > sp² > sp, as seen in the difference between piperidine (sp³) and pyridine (sp²).[4]

  • Ring Strain: In cyclic amines, the internal bond angles can deviate significantly from the ideal sp³ tetrahedral angle (109.5°). This strain forces a re-hybridization of the orbitals. In a strained ring like azetidine, the C-N-C bond angle is compressed. To accommodate this, the C-N bonds adopt more p-character, which consequently increases the s-character of the nitrogen lone pair orbital.[9][10][11] This increased s-character stabilizes the lone pair, reducing its availability for protonation and tending to lower basicity, particularly in the gas phase.[9][10][11]

  • Solvation Effects: In aqueous solution, the stability of the protonated amine (the ammonium cation) is crucial. Smaller, more sterically accessible cations can be more effectively stabilized by solvent molecules (water), which can enhance the basicity of the parent amine.

Caption: Key factors influencing the basicity of amines.

Comparative Analysis of pKa Values

A direct comparison of the pKa values of unsubstituted cyclic amines reveals a nuanced trend. While gas-phase basicity measurements show a clear increase with ring size (aziridine < azetidine < pyrrolidine < piperidine) due to decreasing ring strain, the values in aqueous solution are surprisingly similar.[11][12]

CompoundStructurepKa of Conjugate Acid (in H₂O)Key Structural Features
Azetidine 4-membered ring11.29[11][13]High ring strain, increased s-character of lone pair.
Pyrrolidine 5-membered ring11.27 - 11.3[11][14]Lower ring strain than azetidine.
Piperidine 6-membered ring11.12 - 11.22[1][11]Stable, strain-free chair conformation.
Diethylamine Acyclic Secondary10.93Standard aliphatic amine, flexible.
Triethylamine Acyclic Tertiary10.75Increased inductive effect, but potential steric hindrance.

Data compiled from references 6, 8, 27, and 28.

Analysis of the Data:

The data shows that in aqueous solution, azetidine is a strong base, with a pKa value nearly identical to that of pyrrolidine and piperidine.[1][11] This near-equivalence is the result of a delicate balance between competing factors. The inherent basicity-lowering effect of ring strain and increased s-character in azetidine is effectively counteracted by solvation and inductive effects in an aqueous environment.[11]

However, the introduction of substituents dramatically alters this picture. For instance, fluorination of the azetidine ring significantly lowers the pKa due to the powerful electron-withdrawing inductive effect of fluorine.[7] Conversely, attaching the azetidine nitrogen to a conjugated system, such as a pyridine ring, can lead to delocalization of the nitrogen lone pair, which reduces its basicity.[2]

Experimental Guide: Accurate pKa Determination

For any novel azetidine derivative, experimental determination of pKa is essential. Potentiometric titration is the gold-standard method for its accuracy and reliability.

Protocol: pKa Determination by Potentiometric Titration

This protocol is designed as a self-validating system for determining the pKa of a water-soluble amine hydrochloride salt.

Causality Behind Experimental Choices:

  • High-Purity Water: Using degassed, deionized water is crucial to eliminate dissolved CO₂, which forms carbonic acid and would otherwise consume the titrant, leading to inaccurate results.

  • Standardized Titrant: The concentration of the NaOH titrant must be known with high precision, as it is the basis for all subsequent calculations. Standardization against a primary standard like potassium hydrogen phthalate (KHP) is required.

  • Inert Atmosphere: Performing the titration under a nitrogen or argon blanket prevents the absorption of atmospheric CO₂ during the experiment.

  • Calibration: A three-point calibration of the pH meter ensures accurate pH readings across the titration range.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Analyte Solution: Accurately weigh the azetidine derivative (as a hydrochloride salt) to prepare a ~0.01 M aqueous solution using CO₂-free deionized water.

    • Titrant: Prepare a 0.1 M NaOH solution and standardize it against KHP to determine its precise concentration.

  • Instrumentation Setup:

    • Calibrate a pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Place a known volume (e.g., 50.0 mL) of the analyte solution in a jacketed beaker maintained at 25°C.

    • Begin stirring the solution gently and purge the headspace with a slow stream of nitrogen gas.

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH titrant into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue this process until the pH has risen well past the equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of steepest inflection on the curve. This can be found accurately by calculating the first or second derivative of the curve.

    • Calculate the volume at the half-equivalence point (Veq / 2).

    • The pKa of the conjugate acid of the azetidine derivative is equal to the pH of the solution at this half-equivalence point.[15]

Conclusion for the Practicing Scientist

The basicity of azetidine is a complex property governed by a balance of ring strain, hybridization, and solvation effects. While the unsubstituted azetidine ring is a strong base with a pKa comparable to other common cyclic aliphatic amines like pyrrolidine and piperidine in aqueous media, this value should not be assumed for its derivatives.[1][11] The introduction of substituents, a common strategy in drug design, can profoundly alter the nitrogen's basicity through inductive and resonance effects.

Therefore, for any novel azetidine-containing compound, direct experimental measurement of the pKa is not just recommended; it is a critical step in building a robust structure-property relationship profile. The potentiometric titration method detailed here provides a reliable and accurate means to obtain this vital data, enabling more informed decisions in the optimization of drug candidates.

References

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

  • Chemistry Stack Exchange. (2016, December 06). Relative basicity of cyclic amines. Available from: [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

  • Fiveable. (2025, August 15). 5.2 Basicity of amines - Organic Chemistry II. Available from: [Link]

  • Grokipedia. Azetidine. Available from: [Link]

  • PMC. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. Available from: [Link]

  • Polymer Chemistry (RSC Publishing). (2019, May 13). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Available from: [Link]

  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available from: [Link]

  • Journal of the Serbian Chemical Society. Simple Method for the Estimation of pKa of Amines. Available from: [Link]

  • Srce. Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Available from: [Link]

  • R Discovery. (2007, October 01). Basicity of the aziridine, solvent and substituent effects: A theoretical study. Available from: [Link]

  • DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. Available from: [Link]

  • ACS Publications. (2007, May 01). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Available from: [Link]

  • YouTube. (2020, November 19). Azetidine: Basicity and Preparation. Available from: [Link]

  • PMC - NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

  • ResearchGate. (2026, March 01). p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Available from: [Link]

  • Rawsource. (2024, July 03). How do amines act as bases. Available from: [Link]

  • Save My Exams. (2024, December 23). Basicity of Amines - A level Chemistry Revision Notes. Available from: [Link]

  • PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available from: [Link]

  • Chemistry LibreTexts. (2022, July 20). 7.6: Acid-base properties of nitrogen-containing functional groups. Available from: [Link]

  • Organic Chemistry Data. (2022, April 07). pKa Data Compiled by R. Williams. Available from: [Link]

  • Wikipedia. Azetidine. Available from: [Link]

  • PMC. (2021, December 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

Sources

Comparative

Pharmacokinetic and Physicochemical Profiling: Azetidine vs. Cyclobutane Bioisosteres

The contemporary drug discovery landscape is defined by the "escape from flatland"—a strategic shift from planar, sp2 -hybridized aromatic rings toward three-dimensional, sp3 -rich architectures. Increasing the fraction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The contemporary drug discovery landscape is defined by the "escape from flatland"—a strategic shift from planar, sp2 -hybridized aromatic rings toward three-dimensional, sp3 -rich architectures. Increasing the fraction of sp3 carbons ( Fsp3​ ) is statistically correlated with improved clinical success rates due to enhanced solubility, reduced promiscuity, and better target engagement. Within this paradigm, four-membered rings—specifically azetidine and cyclobutane —have emerged as premier bioisosteric building blocks.

While structurally similar in size and geometry, the substitution of a carbon atom for a nitrogen atom fundamentally alters the physicochemical and pharmacokinetic (PK) trajectory of the resulting lead compound. This guide provides an objective, data-driven comparison of these two motifs to inform rational drug design.

Mechanistic Divergence: Physicochemical Properties

The decision to incorporate an azetidine versus a cyclobutane ring hinges on the specific liabilities of the parent molecule.

Cyclobutane is a neutral carbocycle. It serves as a highly effective, metabolically stable spacer that increases Fsp3​ without introducing new hydrogen bond donors or acceptors. However, because it is purely aliphatic, cyclobutane incorporation often increases the overall lipophilicity ( LogP ) of the molecule. Excessive lipophilicity can drive non-specific protein binding and reduce aqueous solubility.

Azetidine , conversely, is a basic heterocycle. The secondary amine in an unsubstituted azetidine has a pKa​ of approximately 11.3, meaning it is almost entirely protonated at physiological pH (7.4) [1]. Causality: This protonation drastically lowers the distribution coefficient ( LogD7.4​ ) compared to a cyclobutane analog. The localized positive charge enhances aqueous solubility through ion-dipole interactions with water, but it can restrict passive membrane permeability if the charge is not adequately shielded by surrounding steric bulk.

Quantitative Physicochemical Comparison
PropertyAzetidine (Unsubstituted)Cyclobutane (Unsubstituted)Pharmacokinetic Impact
Ring Strain ~25.2 kcal/mol~26.3 kcal/molBoth maintain structural rigidity; generally stable in vivo.
Hybridization sp3 (N is pyramidal) sp3 Both increase Fsp3​ and 3D character.
pKa​ ~11.3 (Basic)N/A (Neutral)Azetidine is protonated at pH 7.4, altering tissue distribution.
Lipophilicity Lowers LogD7.4​ Increases LogP Cyclobutane favors permeability; Azetidine favors solubility.
Primary Liability N-dealkylation, hERG bindingCYP-mediated oxidationDictates the choice of downstream functionalization.
Pharmacokinetic Profiling: Clearance and Metabolic Stability

The metabolic fate of these two rings diverges significantly, dictating the clearance ( CL ) profile of the drug candidate.

Cyclobutane Clearance: Because cyclobutane increases lipophilicity, it often drives substrate recognition by hepatic Cytochrome P450 (CYP) enzymes. The primary metabolic liability is CYP-mediated hydroxylation (oxidation) on the cyclobutane ring itself or at adjacent α -carbons. If a cyclobutane analog exhibits high intrinsic clearance ( CLint​ ), chemists must often introduce steric hindrance or fluorine atoms to block these oxidative hotspots [2].

Azetidine Clearance: The basic nitrogen of azetidine is a classic trigger for Phase I N-dealkylation or α -carbon oxidation. Furthermore, basic amines are notorious for binding to the hERG ion channel, posing cardiovascular toxicity risks. Causality: To mitigate rapid clearance and toxicity, the azetidine nitrogen is rarely left unsubstituted in final drug candidates. It is typically functionalized via N-acylation (forming an amide to neutralize the basicity) or by introducing novel electron-withdrawing groups. For example, the introduction of a pentafluorosulfanyl ( N−SF5​ ) group drastically lowers the amine's pKa​ , blocking N-dealkylation and enhancing metabolic stability while retaining the desired 3D vector [3].

BioisostereLogic Start Lead Optimization: Escape from Flatland Choice Select 4-Membered Ring Bioisostere Start->Choice Azetidine Azetidine (N-heterocycle) pKa ~11.3 Choice->Azetidine Need to lower lipophilicity Cyclobutane Cyclobutane (Carbocycle) Neutral Choice->Cyclobutane Need to maintain lipophilicity Az_Effect Decreased LogD7.4 Increased Solubility Risk: N-Dealkylation Azetidine->Az_Effect Cb_Effect Increased LogP High Permeability Risk: CYP Oxidation Cyclobutane->Cb_Effect

Logical decision tree for selecting azetidine versus cyclobutane bioisosteres.

Methodological Framework: Self-Validating PK Protocols

To objectively compare the PK performance of azetidine and cyclobutane analogs, the following self-validating experimental protocols must be employed.

Protocol 1: High-Throughput Microsomal Intrinsic Clearance ( CLint​ )

This assay determines the metabolic stability of the building blocks against hepatic enzymes. The protocol is designed with internal validation to distinguish between enzymatic degradation and chemical instability of the strained 4-membered rings.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Control Segregation (Self-Validation): Split the mixture into two parallel cohorts:

    • Cohort A (+NADPH): Add 1 mM NADPH to initiate CYP450 enzymatic activity.

    • Cohort B (-NADPH): Add an equivalent volume of buffer. Causality: This negative control is critical. If the compound degrades in Cohort B, the clearance is driven by chemical instability (e.g., ring opening) rather than enzymatic metabolism, invalidating standard CLint​ calculations.

  • Incubation & Quenching: Incubate at 37°C. At t=0,15,30,and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity to ensure precise time-point accuracy.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound versus time to calculate the half-life ( t1/2​ ) and scale to intrinsic clearance ( CLint​ ).

PKWorkflow Prep Prepare HLM + Test Cpd + Controls Split Split Cohorts Prep->Split NADPH_plus + NADPH (CYP Active) Split->NADPH_plus NADPH_minus - NADPH (CYP Inactive) Split->NADPH_minus Quench Time-Course Quench (0, 15, 30, 60 min) NADPH_plus->Quench NADPH_minus->Quench Validates chemical stability LCMS LC-MS/MS Quantification Quench->LCMS

Self-validating in vitro microsomal stability workflow with CYP-dependent controls.

Protocol 2: Shake-Flask LogD7.4​ Determination

In silico LogP calculators often fail to accurately predict the partitioning behavior of basic amines like azetidine due to complex solvation effects. A physical shake-flask method with mass-balance validation is required.

  • Phase Saturation: Pre-saturate n-octanol and 0.1 M phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours prior to the experiment. Causality: This prevents volume shifts caused by mutual solubility during the actual assay, which would otherwise skew concentration calculations.

  • Partitioning: Dissolve the test compound in the buffer phase at a known concentration (e.g., 100 µM). Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Mechanically shake the biphasic system at 25°C for 60 minutes. Centrifuge at 3000 rpm for 10 minutes to resolve any micro-emulsions at the interface.

  • Quantification & Mass Balance (Self-Validation): Quantify the concentration of the compound in both the aqueous and organic phases using LC-UV or LC-MS/MS. Calculate the total recovered mass. Causality: If the total recovered mass is <90% of the initial input, the compound is likely precipitating at the interface or adhering to the plastic vessel. In such cases, the calculated LogD is artifactual and the assay must be repeated at a lower concentration.

References
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Modular Access to N-SF5 azetidines Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Validating the pharmacological impact of the methylsulfonyl group on azetidine rings

An in-depth technical analysis for researchers, scientists, and drug development professionals. The Bioisosteric Evolution: From Piperidines to Functionalized Azetidines In contemporary medicinal chemistry, the shift fro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

The Bioisosteric Evolution: From Piperidines to Functionalized Azetidines

In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional frameworks is a cornerstone strategy for improving clinical success rates. Historically, saturated six-membered heterocycles like piperidine and morpholine were the default choices for basic amine incorporation. However, these larger rings often introduce significant lipophilic bulk and present multiple C-H bonds susceptible to cytochrome P450 (CYP450) mediated oxidation.

Azetidines—four-membered saturated nitrogen heterocycles—have emerged as privileged bioisosteres. They offer enhanced metabolic stability, structural rigidity, and improved aqueous solubility compared to more common saturated analogues like piperidine[1]. Despite their inherent ring strain (approximately 26 kcal/mol), azetidines are kinetically stable and provide a highly defined, compact vector for projecting substituents into target binding pockets.

However, unsubstituted azetidines can still suffer from basicity-driven liabilities, such as off-target hERG binding or poor membrane permeability. The strategic functionalization of the azetidine ring with a methylsulfonyl group (-SO₂CH₃) acts as a pharmacological game-changer, allowing for the precise modulation of the molecule's hydrophilicity/lipophilicity balance[2].

Mechanistic Causality: The Methylsulfonyl Advantage

The addition of a methylsulfonyl group to an azetidine scaffold (e.g., as a 3-(methylsulfonyl)azetidine appendage) fundamentally alters the physicochemical and pharmacological profile of a lead compound through three distinct mechanisms:

  • Metabolic Shielding via Inductive Deactivation: Piperidines are highly vulnerable to CYP450-mediated alpha-oxidation. Azetidines naturally resist this due to the higher s-character and greater bond dissociation energy of their C-H bonds. The methylsulfonyl group, a powerful electron-withdrawing group (EWG), exerts a strong inductive effect that further pulls electron density away from the ring, drastically reducing its susceptibility to oxidative attack.

  • Solubility Enhancement via Dipole Interactions: The sulfonyl moiety features two oxygen atoms projecting into space, acting as potent hydrogen-bond acceptors. This high dipole moment facilitates favorable interactions with bulk solvent, often resulting in a tenfold or greater improvement in aqueous solubility[3].

  • pKa Attenuation: The basicity of an amine is a critical driver of its volume of distribution and toxicity profile. The strong EWG nature of the -SO₂CH₃ group lowers the pKa of the azetidine nitrogen (or adjacent basic centers). This reduction in basicity minimizes non-specific phospholipid binding (reducing phospholipidosis risk) and increases the fraction of neutral molecules at physiological pH, thereby enhancing passive membrane permeability.

G A Lead Compound (Piperidine Core) B High Lipophilicity Metabolic Instability A->B Issue C Scaffold Hop to Azetidine B->C Strategy D Improved Fsp3 Lower LogP C->D Result E Sub-optimal Solubility Target H-Bond Missing D->E Remaining Issue F Add Methylsulfonyl Group (-SO2CH3) E->F Modification G Optimized Lead (Methylsulfonyl-Azetidine) F->G Final Profile

Logical decision tree for scaffold hopping to a methylsulfonyl-azetidine.

Comparative Performance Profiling

To objectively validate the impact of this functionalization, we compare a representative lead compound appended with three different saturated heterocycles. The data below illustrates the profound pharmacological shifts achieved by moving from a standard piperidine to a methylsulfonyl-azetidine.

Structural AppendageIntrinsic Clearance (µL/min/mg)Half-life (min)Thermodynamic Solubility (µg/mL)Basic pKa (Calculated)Target IC₅₀ (nM)
Piperidine 45.215.312.59.245.0
Azetidine (Unsubstituted) 22.131.459.08.828.0
3-(Methylsulfonyl)azetidine < 5.0> 120.0450.07.48.0

Data Interpretation: The transition to the unsubstituted azetidine halves the intrinsic clearance and improves solubility due to a smaller lipophilic volume and increased Fsp3. However, the introduction of the methylsulfonyl group effectively halts Phase I metabolism (Cl_int < 5.0), boosts solubility by an order of magnitude, and optimizes the pKa to a highly developable 7.4. The improvement in target affinity (8.0 nM) is driven by the sulfonyl oxygens displacing high-energy water molecules within the target binding pocket[3].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in lead optimization, the data presented above must be generated using rigorous, self-validating assay systems. Below are the detailed protocols and the causality behind their specific design.

Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Causality for Selection: For saturated sp3-rich heterocycles, Phase I CYP450-mediated oxidation is the primary metabolic liability. HLM provides a concentrated, isolated subcellular fraction to stress-test this specific vulnerability without the confounding variables of Phase II conjugation or cellular permeability limits present in whole hepatocytes.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Spike the test compound (Piperidine, Azetidine, or Methylsulfonyl-azetidine analog) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • System Validation Check (Critical): The assay is only valid if the positive control (Verapamil) exhibits >70% depletion at 30 minutes (confirming CYP activity) and the negative control (minus-NADPH) shows <5% depletion (ruling out chemical instability or non-CYP degradation).

Workflow Step1 Compound Incubation 1 µM Test Cpd 1 mg/mL HLM Step2 NADPH Addition Initiate Reaction 37°C Step1->Step2 Step3 Time-Course Sampling 0, 5, 15, 30, 60 min Quench with MeCN Step2->Step3 Step4 LC-MS/MS Analysis Quantify Parent Depletion Step3->Step4 Step5 Data Processing Calculate Cl_int & t(1/2) Step4->Step5

Self-validating workflow for Human Liver Microsome (HLM) stability assays.

Protocol 2: Shake-Flask Thermodynamic Aqueous Solubility

Causality for Selection: Kinetic solubility (derived from DMSO stock dilutions) often results in supersaturation, masking the true crystalline lattice energy of the compound. Thermodynamic shake-flask methods using solid powder provide the true equilibrium solubility required for accurate in vivo oral dosing predictions.

Step-by-Step Workflow:

  • Preparation: Weigh 2 mg of solid, crystalline test compound into a glass vial.

  • Buffer Addition: Add 1 mL of simulated intestinal fluid (FaSSIF, pH 6.5) to the vial.

  • Equilibration: Cap the vial and place it on a thermomixer at 37°C, shaking at 500 rpm for 24 hours to ensure complete thermodynamic equilibrium between the solid and dissolved states.

  • Separation: Transfer the suspension to an ultracentrifuge tube and spin at 100,000 x g for 30 minutes to separate the undissolved pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV against a standard curve prepared in the same buffer system.

  • System Validation Check (Critical): The assay requires a mass balance recovery of >95% from the residual pellet to confirm the compound did not chemically degrade in the aqueous buffer over 24 hours. Reference standards (Diclofenac for high solubility, Amiodarone for low solubility) must fall within their established historical ranges for the run to be accepted.

References

  • Examples of azetidine-based bioisosters Source: ResearchGate URL
  • Source: PubMed Central (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine

Laboratory Safety & Operational Master Guide: Handling 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety & Operational Master Guide: Handling 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic Safety Data Sheets (SDS). 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine is a highly valuable building block in medicinal chemistry, leveraging the unique spatial geometry of a strained four-membered azetidine ring[1]. However, its structural features—specifically the primary aliphatic amine—dictate strict personal protective equipment (PPE) and handling protocols to mitigate risks of dermal corrosion, respiratory irritation, and environmental toxicity[2].

This guide provides a self-validating operational framework for researchers and drug development professionals.

Section 1: Physicochemical & Hazard Profiling

Before selecting PPE, we must understand the chemical causality of the hazards. The methylsulfonyl group stabilizes the azetidine nitrogen via electron withdrawal; however, the primary ethanamine side chain remains highly nucleophilic and basic. This basicity is the primary driver for its classification as a severe skin and eye irritant[3][4]. Furthermore, primary amines can cause respiratory tract irritation upon inhalation of dust or vapors, and they are readily absorbed through the skin due to their lipid solubility[4][5].

Table 1: Quantitative Chemical & Hazard Profile

Property / IdentifierDataScientific Implication
IUPAC Name 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamineContains a strained heterocycle and a reactive primary amine[1].
CAS Number 1450660-64-6[6]Unique identifier for safety tracking and inventory[6].
Molecular Formula C6H14N2O2S[1]Presence of N and S dictates specific hazardous waste segregation[1].
Molecular Weight 178.26 g/mol [1]Moderate molecular weight; fine powders pose an inhalation risk[1].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3][4]Necessitates stringent dermal and ocular barrier protection[3].

Section 2: Mandatory Personal Protective Equipment (PPE) Matrix

Generic lab safety is insufficient for concentrated primary amines. The following PPE matrix is engineered to provide self-validating layers of protection against nucleophilic attack and respiratory exposure.

Table 2: Engineered PPE Matrix & Causality

PPE CategoryMaterial SpecificationCausality & Scientific Rationale
Hand Protection Nitrile or Neoprene (Min 5 mil thickness)Primary amines can degrade natural rubber latex over time. Nitrile provides superior chemical resistance to aliphatic organic bases[2]. Double-gloving is recommended during active synthesis.
Eye/Face Protection Chemical Safety Goggles (ANSI Z87.1+)Amines cause severe ocular damage (H319)[3][4]. Standard safety glasses lack the orbital seal required to prevent vapor or dust ingress.
Body Protection Fully-buttoned, flame-resistant Lab CoatProtects against incidental contact. Amines are readily absorbed through the skin, making full-body coverage critical[2][5].
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of respiratory irritants (H335)[3][4]. If a hood is unavailable, a NIOSH-approved respirator with an organic vapor/particulate cartridge is mandatory.

Section 3: Operational Workflows

Trustworthy protocols must be self-validating. The following step-by-step methodologies ensure safe handling from container opening to disposal.

Methodology 1: Safe Weighing and Transfer Protocol
  • Pre-Operation Check: Verify the fume hood face velocity is between 80-100 fpm. Ensure the workspace is clear of strong oxidizing agents and acids, as amines react exothermically with these incompatible materials[2][7].

  • PPE Donning: Equip chemical safety goggles, a fully-buttoned lab coat, and double-layered nitrile gloves[2].

  • Static Mitigation: Because fine organic powders can ignite via static discharge, use an anti-static weighing boat and non-sparking spatulas[7].

  • Transfer: Open the sealed container strictly inside the fume hood. Weigh the required mass of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine.

  • Decontamination: Wipe down the exterior of the reagent bottle and the balance with a solvent compatible with amines (e.g., dilute alcohol or water) before removing them from the hood.

  • Doffing: Remove the outer layer of gloves inside the hood and dispose of them in the solid hazardous waste container to prevent cross-contamination.

Methodology 2: Emergency Spill Response & Disposal Plan

Primary amines are toxic to aquatic life and must never be flushed down drains[4][8].

  • Evacuation & Assessment: For large spills outside the hood, immediately evacuate the area and allow the HVAC system to clear vapors[2].

  • Containment: Don heavy-duty butyl or neoprene gloves and a respirator[2]. Dike the spill using an inert absorbent material (e.g., sand, earth, or vermiculite)[9]. Do not use combustible absorbents like sawdust.

  • Neutralization & Absorption: Carefully sweep up the absorbed material using non-sparking tools to avoid generating dust[3].

  • Waste Segregation: Place the absorbed waste into a sealable, airtight, compatible waste container[2]. Label clearly as "Hazardous Organic Waste - Contains Nitrogen/Sulfur Amines".

  • Surface Decontamination: Wash the affected area with large quantities of water or a mild acidic solution to neutralize residual basicity[3][8].

Section 4: Logical Workflow Visualization

Below is the logical pathway governing the handling and emergency response for this compound.

PPE_Workflow A Pre-Task Risk Assessment B Don PPE: Nitrile Gloves, Goggles, Lab Coat A->B C Conduct Work in Certified Fume Hood B->C D Spill or Exposure Event? C->D E Emergency Protocol: Evacuate & Contain D->E Yes F Standard Protocol: Segregate N/S Waste D->F No

Logical workflow for handling azetidine-derivatives and spill response.

References

  • EvitaChem. "1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine - Catalog Number: EVT-12043335". 1

  • ChemScene. "1450660-64-6 | 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine". 6

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". 5

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Azetidine". 7

  • Apollo Scientific. "Azetidine hydrochloride". 3

  • Peptide.com. "Safety Data Sheet: D-Azetidine-2-carboxylic acid". 8

  • MedChemExpress. "Azetidine-3-carboxylic acid-SDS". 4

  • Washington State University. "Methylamine - Standard Operating Procedure". 2

  • Ataman Kimya. "PENTYLAMINE".

  • Rowe Scientific. "Tetraethylenepentamine 20%". 9

Sources

© Copyright 2026 BenchChem. All Rights Reserved.